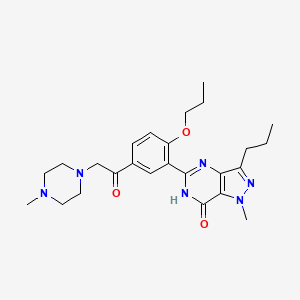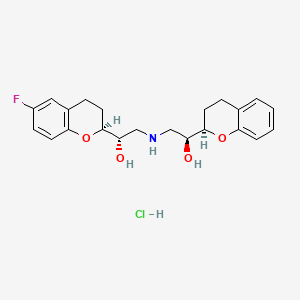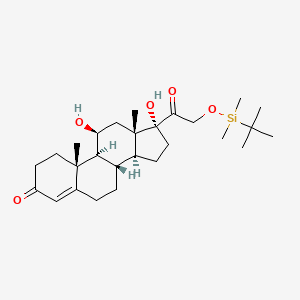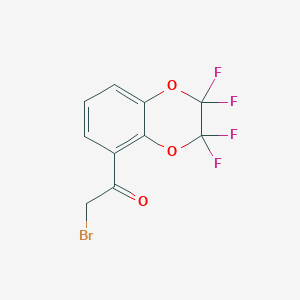
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is a synthetic organic compound characterized by the presence of a bromoacetyl group and a tetrafluorinated benzodioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the acylation and bromination of precursor compounds. One common method involves the reaction of a suitable benzodioxane derivative with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromoacetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
科学的研究の応用
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms, particularly those involving halogenated organic compounds.
作用機序
The mechanism of action of 5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tetrafluorinated benzodioxane ring may enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
3-(Bromoacetyl)coumarin: Another bromoacetyl derivative with applications in medicinal chemistry and materials science.
5-(Bromoacetyl)salicylamide: Used in the synthesis of cardiovascular agents and other pharmaceuticals.
Uniqueness
5-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to its tetrafluorinated benzodioxane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specificity.
特性
分子式 |
C10H5BrF4O3 |
|---|---|
分子量 |
329.04 g/mol |
IUPAC名 |
2-bromo-1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)ethanone |
InChI |
InChI=1S/C10H5BrF4O3/c11-4-6(16)5-2-1-3-7-8(5)18-10(14,15)9(12,13)17-7/h1-3H,4H2 |
InChIキー |
PMTHQEXBINNQQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
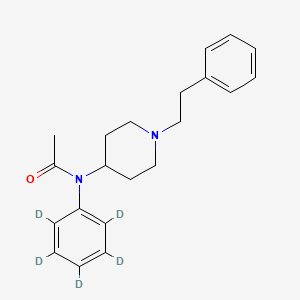
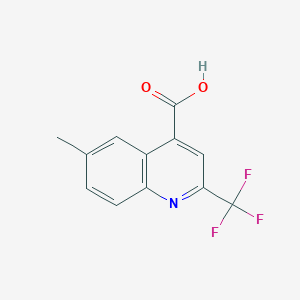

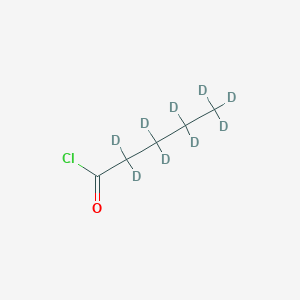
![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
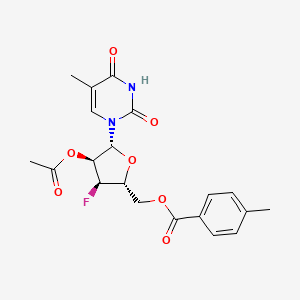
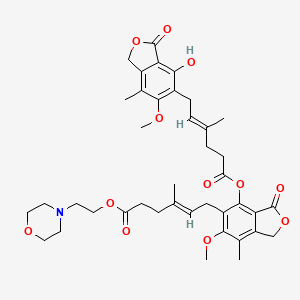
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
